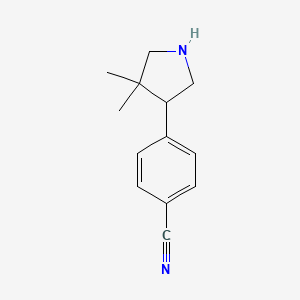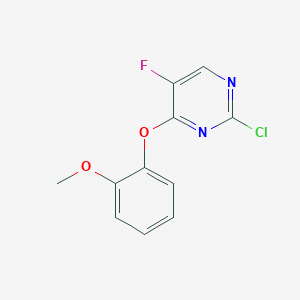
2-Chloro-5-fluoro-4-(2-methoxyphenoxy)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-fluoro-4-(2-methoxyphenoxy)pyrimidine is a heterocyclic aromatic compound with the molecular formula C11H8ClFN2O2 It is characterized by the presence of a pyrimidine ring substituted with chloro, fluoro, and methoxyphenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-fluoro-4-(2-methoxyphenoxy)pyrimidine typically involves the reaction of 2-chloropyrimidine with 2-methoxyphenol in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-fluoro-4-(2-methoxyphenoxy)pyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro and fluoro substituents on the pyrimidine ring can be replaced by nucleophiles such as amines and thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) and potassium carbonate (K2CO3) are commonly used under reflux conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Coupling Reactions: Palladium catalysts (Pd) and bases like potassium phosphate (K3PO4) are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield aminopyrimidine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Chloro-5-fluoro-4-(2-methoxyphenoxy)pyrimidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of pharmaceutical agents targeting specific enzymes and receptors.
Industry: The compound is utilized in the production of agrochemicals and materials science research.
Mechanism of Action
The mechanism of action of 2-Chloro-5-fluoro-4-(2-methoxyphenoxy)pyrimidine involves its interaction with specific molecular targets and pathways. The chloro and fluoro substituents enhance its binding affinity to certain enzymes and receptors, leading to inhibition or activation of biological processes. The methoxyphenoxy group contributes to its overall stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-fluoropyrimidine: A simpler analog with similar reactivity but lacking the methoxyphenoxy group.
5-Chloro-2-fluoro-4-methoxyphenylboronic acid: Shares the chloro and fluoro substituents but differs in the boronic acid functionality.
Uniqueness
2-Chloro-5-fluoro-4-(2-methoxyphenoxy)pyrimidine is unique due to the presence of the methoxyphenoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted synthesis and research applications.
Properties
Molecular Formula |
C11H8ClFN2O2 |
|---|---|
Molecular Weight |
254.64 g/mol |
IUPAC Name |
2-chloro-5-fluoro-4-(2-methoxyphenoxy)pyrimidine |
InChI |
InChI=1S/C11H8ClFN2O2/c1-16-8-4-2-3-5-9(8)17-10-7(13)6-14-11(12)15-10/h2-6H,1H3 |
InChI Key |
HZNFLYCJRLEGJD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OC2=NC(=NC=C2F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(Bromodifluoromethyl)-5-nitro-1H-indol-3-yl]ethan-1-amine](/img/structure/B13211672.png)
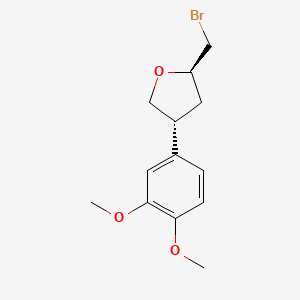
![Benzyl 3-[(chlorosulfonyl)methyl]-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13211685.png)
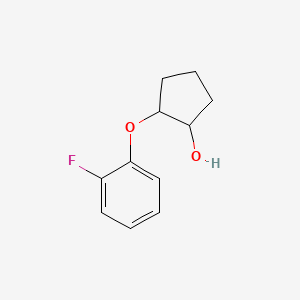
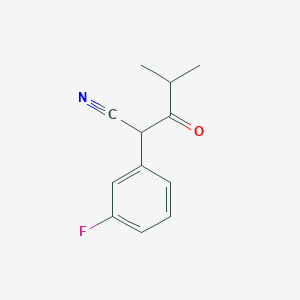
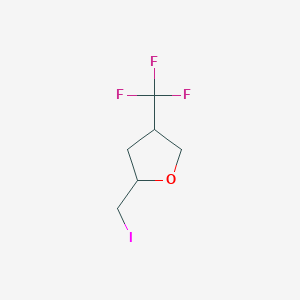
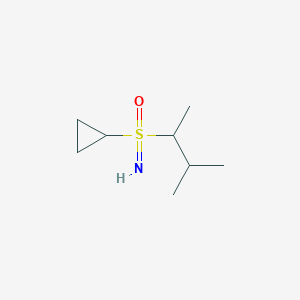
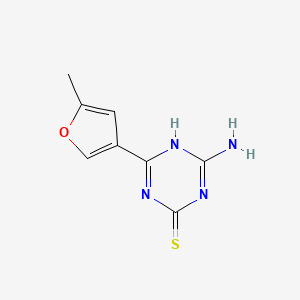
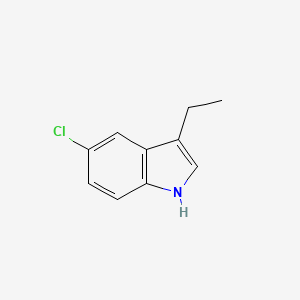
![1-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4-methylcyclohexan-1-ol](/img/structure/B13211736.png)
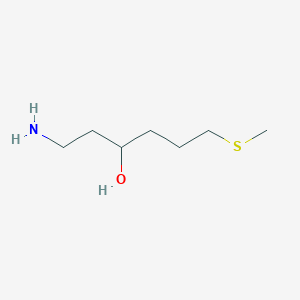
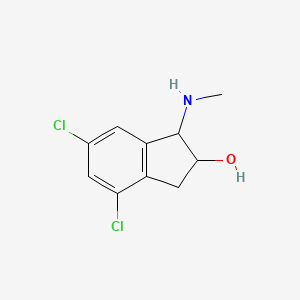
![3-[1-(3,5-Dimethylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13211768.png)
